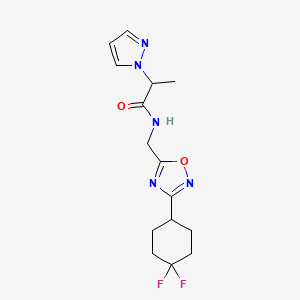

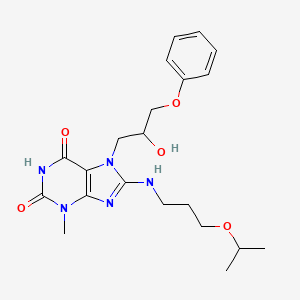

![molecular formula C15H15ClN2O4S B2822426 2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-35-3](/img/structure/B2822426.png)

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(3-Chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, commonly referred to as 2-CPDM, is a sulfamate-containing compound used in a variety of scientific research applications. It is a relatively new compound, having first been synthesized in 2004, and is gaining traction in the scientific community due to its versatility and effectiveness in a variety of applications.

Scientific Research Applications

Photogeneration of Hydrogen : Research involving complexes with structures similar to the compound has been conducted in the context of photogeneration of hydrogen from water. For example, Du, Knowles, and Eisenberg (2008) studied a system involving a platinum(II) complex and a molecular cobalt catalyst for visible light-driven hydrogen production (Du, Knowles, & Eisenberg, 2008).

Synthesis of Atropisomeric Ligands : Dai, Wong, and Virgil (1998) explored the synthesis and resolution of quinazolinone atropisomeric phosphine ligands. These ligands are structurally related and their synthesis process could provide insights into the chemical behavior of similar compounds (Dai, Wong, & Virgil, 1998).

C-H Carboxylation Applications : Giri, Lam, and Yu (2010) developed a Pd(II)-catalyzed reaction protocol for the carboxylation of ortho-C-H bonds in anilides, forming N-acyl anthranilic acids. This highlights the potential of similar structures in facilitating novel synthetic pathways for biologically significant molecules (Giri, Lam, & Yu, 2010).

Catalysis in Organic Synthesis : Research on palladium(II) complexes with ligands similar to the compound has shown high catalytic activity for reactions like Heck coupling. This suggests potential applications in organic synthesis and pharmaceuticals (Das, Rao, & Singh, 2009).

Allosteric Modifiers of Hemoglobin : Randad, Mahran, Mehanna, and Abraham (1991) investigated compounds with structural similarities for their ability to act as allosteric modifiers of hemoglobin, impacting its oxygen affinity. Such research indicates potential medical and biological applications (Randad, Mahran, Mehanna, & Abraham, 1991).

Safety And Hazards

properties

IUPAC Name |

[2-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-9-4-3-8-13(14)15(19)17-12-7-5-6-11(16)10-12/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONJXEFFMYQVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

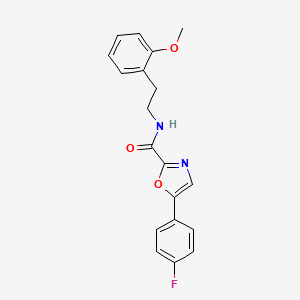

![4-(2-Ethoxybenzyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2822347.png)

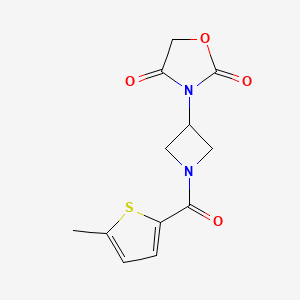

![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)

![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2822356.png)

![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)

![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)

![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)